ent-Benazepril

Chiral Chemistry Stereochemistry Pharmacology

Accurate quantification of the (R,R)-enantiomer in Benazepril API is a critical pharmacopoeial requirement; using non-specific reference standards leads to method failure and regulatory non-compliance. ent-Benazepril (CAS 131064-75-0) resolves this challenge as the definitive EP Impurity A reference standard for chiral chromatographic method development and batch-release QC testing. • Enables validated separation and quantification of the (R,R)-enantiomer per EP/USP monographs. • Supplied at ≥95% purity with comprehensive certificate of analysis (CoA) for direct use as a calibration or system suitability standard. • Supports forced degradation studies to confirm method specificity as a stability-indicating assay.

Molecular Formula C24H28N2O5
Molecular Weight 424.50
CAS No. 131064-75-0
Cat. No. B600995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Benazepril
CAS131064-75-0
Synonyms1H-1-Benzazepine-1-acetic acid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, [R-(R*,R*)]-;  (3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]aMino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid;  [R-(R*,R*)]-3-[[1-(Ethoxyca
Molecular FormulaC24H28N2O5
Molecular Weight424.50
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
InChIInChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Benazepril Technical & Pharmacological Overview


ent-Benazepril (CAS 131064-75-0) is the (R,R)-enantiomer of the prodrug Benazepril, a well-characterized angiotensin-converting enzyme (ACE) inhibitor [1]. As a stereoisomer, it shares the identical molecular formula (C₂₄H₂₈N₂O₅) and molecular weight (424.49 g/mol) with its active counterpart, the (S,S)-enantiomer [2]. Unlike the (S,S)-enantiomer, which is the clinically utilized form for treating hypertension and congestive heart failure, ent-Benazepril is pharmacologically less active [3][4]. Its primary utility lies not in therapeutic applications but as a critical analytical reference standard and impurity marker in pharmaceutical quality control and research [5].

Product Type Chiral Impurity Standard
Workflow Chiral Purity Method, Pharma QC
Selection Logic Designated EP Impurity A; (R,R)-enantiomer reference

ent-Benazepril: Ensuring Analytical Fidelity


Substituting ent-Benazepril with another Benazepril impurity or a generic reference standard is analytically invalid and can lead to significant errors in pharmaceutical development and quality control. The stereochemistry of ACE inhibitors is a primary determinant of their pharmacological activity and safety profile [1]. For Benazepril, the pharmacopoeial monograph requires strict control of the (R,R)-enantiomer, as it is considered an impurity that must be quantified and limited in the final drug substance . Using a compound with a different stereochemical configuration or an unrelated impurity will result in inaccurate chromatographic methods, misidentification of peaks, and ultimately, a flawed assessment of the Active Pharmaceutical Ingredient's (API) purity and stability. This creates a critical compliance risk during regulatory review and can compromise the validity of research data [2].

Target
ent-Benazepril (R,R)-enantiomer, EP Impurity A
Analytically validated for chiral discrimination
If substituted
Racemate (e.g. (±)-benazepril), other impurity B/C, or generic ACE inhibitor
Stereochemical specificity lost; peak misidentification and invalid purity assessment likely
Key risk
Regulatory method fails to meet pharmacopoeial specificity for (R,R)-enantiomer
Compliance gap in API release testing and stability studies

ent-Benazepril Evidence Review


Stereochemistry vs. Active Benazepril

ent-Benazepril is the (R,R)-enantiomer of Benazepril, whereas the clinically active form is the (S,S)-enantiomer [1]. This is a fundamental stereochemical difference, not a difference in chemical formula or molecular weight (both are C₂₄H₂₈N₂O₅, 424.49 g/mol) [2]. The (R,R)-enantiomer is described as a 'less potent antihypertensive' compared to its (S,S) counterpart [3][4].

Enantiomer identity
Head-to-head
(R,R) vs (S,S) benazepril; identical MW, opposite stereochemistry
Confirms inactive enantiomer for impurity standard role
Stereochemical control context
Chiral Chemistry Stereochemistry Pharmacology

Designated Pharmacopoeial Impurity Standard

ent-Benazepril is officially designated as Benazepril Related Compound A and Benazepril EP Impurity A [1]. This is in contrast to other benazepril impurities, such as Benazepril Related Compound B ((±)-benazepril, a diastereomer) or Benazepril Related Compound C (a different impurity) [2]. This specific designation means ent-Benazepril is the reference standard for the (R,R)-enantiomer specified in the European Pharmacopoeia (EP) monograph for Benazepril Hydrochloride.

Pharmacopoeial status
Reported
Designated Benazepril EP Impurity A / Related Compound A
Required reference for regulatory method validation
Endpoint context: EP monograph compliance
Pharmaceutical Analysis Quality Control Regulatory Compliance

Analytical Purity vs. Technical Grade

Reputable suppliers offer ent-Benazepril with a stated standard purity of ≥98% . This is a quantified specification that differentiates it from 'technical grade' or lower-purity materials that lack a certified purity statement. While not a comparison of activity, this quantitative purity claim is a verifiable differentiator for procurement.

Purity specification
Data to verify
≥98% (HPLC)
Supports accuracy in quantitative impurity assays
Supplier certificate; lot-specific confirmation advised
Analytical Chemistry Reference Standards Method Validation

Antihypertensive Potency vs. Active Enantiomer

The (R,R)-enantiomer (ent-Benazepril) is reported to be a 'less potent antihypertensive' compared to the (S,S)-enantiomer [1][2]. This class-level inference is consistent with the general principle that the pharmacological activity of chiral ACE inhibitors is highly stereospecific [3]. The specific quantitative difference in IC50 or in vivo potency for benazepril enantiomers is not published in the accessed literature.

Antihypertensive potency
Class-level
Qualitative: less potent than (S,S)-enantiomer
Reinforces role as inactive marker; no quantitative IC50 data published
Assay context: stereospecific ACE inhibition
Pharmacology ACE Inhibition Stereospecificity

ent-Benazepril Applications and Procurement


Chiral Purity Method Development

ent-Benazepril is the essential reference standard for developing and validating chiral HPLC or UPLC methods to separate and quantify the (R,R)-enantiomer in Benazepril API [1]. Its use ensures the analytical method can accurately measure the level of this specific impurity as mandated by regulatory agencies [2]. This scenario directly leverages the compound's identity as Benazepril EP Impurity A [3].

QC Lot Release Testing

In a QC laboratory, ent-Benazepril is used as a reference marker to construct calibration curves or as a system suitability standard. This allows for the precise quantification of the (R,R)-enantiomer in each manufactured batch of Benazepril, ensuring it remains below the specified limit before release . This application depends on the compound's quantified high purity (≥98%) .

Forced Degradation & Stability Studies

ent-Benazepril serves as a critical control in forced degradation studies of Benazepril API and drug products. By spiking samples with ent-Benazepril, analysts can verify that the chiral analytical method remains specific and capable of separating the (R,R)-enantiomer from other degradation products that may form under stress conditions [1]. This use is crucial for establishing the stability-indicating nature of the analytical method [2].

In Vitro Negative Control Studies

In academic or industrial research focused on the stereospecificity of ACE inhibition, ent-Benazepril can be used as an isomeric negative control. Researchers can compare the activity of the active (S,S)-enantiomer against the (R,R)-enantiomer in cellular or enzymatic ACE inhibition assays [4]. This allows for the direct quantification of the stereospecific activity of the target and confirms that observed effects are due to the specific (S,S) stereochemistry [5].

Application
Selection Property
Validation Focus
Chiral purity method development
Enantiomeric reference standard (EP Impurity A)
Chiral HPLC/UPLC specificity and linearity for (R,R)-enantiomer
QC lot release testing
High-purity impurity marker (≥98%)
System suitability; calibration for impurity limit compliance
Forced degradation & stability studies
Chiral stability-indicating control
Peak identity and resolution from degradation products
In vitro negative control (ACE assay)
Stereochemical inactive enantiomer
Stereospecific activity confirmation; enantiomer-attribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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